N-(2,4-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-(2,4-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as DPCPX, is a selective adenosine A1 receptor antagonist. It is used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
Mechanism of Action
DPCPX selectively blocks adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed in the body. Adenosine A1 receptors are involved in the regulation of various physiological functions, including cardiac function, neurotransmitter release, and vascular tone. By blocking adenosine A1 receptors, DPCPX enhances the activity of other neurotransmitters and receptors, leading to physiological and biochemical changes.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of cardiac function, and the modulation of vascular tone. DPCPX has also been shown to reduce ischemia-reperfusion injury, inflammation, and pain.
Advantages and Limitations for Lab Experiments
DPCPX is a selective adenosine A1 receptor antagonist, which makes it a valuable tool for studying the physiological and biochemical effects of adenosine A1 receptor blockade. However, DPCPX has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of DPCPX and adenosine A1 receptor blockade. One potential direction is the development of new selective adenosine A1 receptor antagonists with improved solubility and selectivity. Another potential direction is the investigation of the role of adenosine A1 receptors in the regulation of immune function and inflammation. Finally, the development of new therapeutic agents based on adenosine A1 receptor blockade is an area of active research.
Scientific Research Applications
DPCPX is widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. It is used to investigate the role of adenosine A1 receptors in the regulation of cardiovascular, respiratory, and central nervous system functions. DPCPX has also been used to study the effects of adenosine A1 receptor blockade on ischemia-reperfusion injury, inflammation, and pain.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3S/c1-18(2)23(21,22)19-7-5-10(6-8-19)14(20)17-13-4-3-11(15)9-12(13)16/h3-4,9-10H,5-8H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBITVVYPUWJBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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